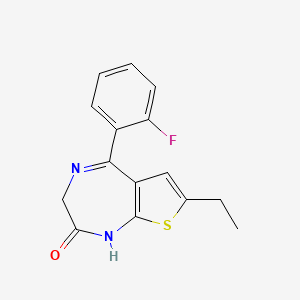

Desmethylflutiazepam

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

41191-07-5 |

|---|---|

Molekularformel |

C15H13FN2OS |

Molekulargewicht |

288.3 g/mol |

IUPAC-Name |

7-ethyl-5-(2-fluorophenyl)-1,3-dihydrothieno[2,3-e][1,4]diazepin-2-one |

InChI |

InChI=1S/C15H13FN2OS/c1-2-9-7-11-14(10-5-3-4-6-12(10)16)17-8-13(19)18-15(11)20-9/h3-7H,2,8H2,1H3,(H,18,19) |

InChI-Schlüssel |

OIUXDRAIBZLJAE-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CC2=C(S1)NC(=O)CN=C2C3=CC=CC=C3F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unveiling Desmethylflutiazepam: A Physicochemical and Methodological Guide for Researchers

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of Desmethylflutiazepam. This document provides a detailed overview of the compound's physicochemical properties, alongside established and inferred experimental protocols for its synthesis and analysis. Furthermore, it elucidates the well-understood signaling pathway for the benzodiazepine class of compounds, to which this compound belongs.

Core Physicochemical Properties

This compound, a thienodiazepine derivative and a metabolite of flutiazepam, is classified as a benzodiazepine.[1] It is recognized for its anticonvulsant, muscle relaxant, and narcosis-potentiating activities in rodent models.[1] The fundamental physicochemical characteristics of this compound are summarized below to provide a foundational understanding for researchers.

| Property | Value | Source |

| Formal Name | 7-ethyl-5-(2-fluorophenyl)-1,3-dihydro-2H-thieno[2,3-e]-1,4-diazepin-2-one | Cayman Chemical |

| CAS Number | 41191-07-5 | Cayman Chemical |

| Molecular Formula | C₁₅H₁₃FN₂OS | Cayman Chemical |

| Formula Weight | 288.3 g/mol | Cayman Chemical |

| Purity | ≥98% | Cayman Chemical |

| Formulation | A solid | Cayman Chemical |

| UV/Vis. λmax | 243 nm | Cayman Chemical |

| Storage | -20°C | Cayman Chemical |

| Stability | ≥ 5 years | Cayman Chemical |

Table 1: Physicochemical Properties of this compound

| Solvent | Solubility |

| DMF | 3 mg/mL |

| DMSO | 20 mg/mL |

| Ethanol | 11 mg/mL |

| PBS (pH 7.2) | 0.25 mg/mL |

Table 2: Solubility of this compound

Synthesis Protocol

Caption: Generalized workflow for the synthesis of this compound.

Analytical Methodologies

Accurate and reliable analytical methods are crucial for the characterization and quantification of this compound in research settings. The following sections outline generalized protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS), based on standard practices for benzodiazepine analysis.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a widely used technique for the separation and quantification of benzodiazepines in various matrices.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of a phosphate buffer (e.g., 15mM, pH adjusted) and an organic solvent like methanol or acetonitrile (e.g., 50:50 v/v) is often effective.[3]

-

Detection: UV detection at a wavelength of 245 nm is suitable for many benzodiazepines.[3]

-

Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm filter before injection. For biological matrices, a solid-phase extraction (SPE) or liquid-liquid extraction is necessary.[4]

-

Quantification: A calibration curve is constructed by analyzing a series of standard solutions of known concentrations.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Studies on psychotropic drugs. 18. Synthesis and structure-activity relationships of 5-phenyl-1,3-dihydro-2H-thieno(2,3-e) (1,4) diazepin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous Determination of Six Benzodiazepines in Spiked Soft Drinks by High Performance Liquid Chromatography with Ultra Violet Detection (HPLC-UV) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

Desmethylflutiazepam: A Technical Guide to its Mechanism of Action at the GABA-A Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethylflutiazepam, an active metabolite of the thienodiazepine flutiazepam, is presumed to exert its pharmacological effects primarily through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. This technical guide delineates the established mechanism of action for benzodiazepines as a class, applying this framework to understand the function of this compound. It provides an in-depth overview of the GABA-A receptor structure, the benzodiazepine binding site, and the subsequent signaling cascade. Furthermore, this document details the standard experimental protocols utilized to characterize the interaction of compounds like this compound with the GABA-A receptor and presents quantitative data for analogous benzodiazepines to provide a comparative context for its potential binding affinity and efficacy.

Introduction to this compound and the GABA-A Receptor

This compound is a benzodiazepine derivative and the primary active metabolite of flutiazepam. Like other compounds in this class, its anxiolytic, sedative, anticonvulsant, and muscle relaxant properties are attributed to its interaction with the central nervous system.[1][2] The principal molecular target for benzodiazepines is the GABA-A receptor, a ligand-gated ion channel that plays a crucial role in mediating fast inhibitory neurotransmission in the brain.[3][4][5][6][7]

The GABA-A receptor is a pentameric transmembrane protein complex that forms a central chloride (Cl⁻) ion pore.[3][7][8] The receptor is typically composed of two α, two β, and one γ subunit. The specific subunit composition determines the pharmacological properties of the receptor, including its affinity and sensitivity to various modulators like benzodiazepines.[4][5][7]

Mechanism of Action: Positive Allosteric Modulation

This compound, like other benzodiazepines, does not directly activate the GABA-A receptor. Instead, it acts as a positive allosteric modulator.[9][10] This means it binds to a site on the receptor that is distinct from the GABA binding site and enhances the effect of the endogenous ligand, GABA.[11]

The benzodiazepine binding site is located at the interface between the α and γ subunits of the GABA-A receptor.[3][12] Upon binding, this compound induces a conformational change in the receptor that increases its affinity for GABA.[11] This enhanced binding of GABA leads to an increase in the frequency of the chloride channel opening, resulting in a greater influx of chloride ions into the neuron.[3][13] The influx of negatively charged chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an overall inhibitory effect on neurotransmission.

Quantitative Analysis of Benzodiazepine-GABA-A Receptor Interaction

Table 1: Binding Affinities (Ki, nM) of Select Benzodiazepines at Recombinant GABA-A Receptor Subtypes

| Compound | α1β3γ2 | α2β3γ2 | α3β3γ2 | α5β3γ2 |

| Diazepam | 10.3 ± 0.8 | 11.5 ± 1.2 | 12.1 ± 1.5 | 9.8 ± 0.9 |

| Flunitrazepam | 1.2 ± 0.1 | 1.5 ± 0.2 | 1.8 ± 0.3 | 1.1 ± 0.1 |

| Triazolam | 3.5 ± 0.4 | 2.8 ± 0.3 | 4.1 ± 0.5 | 3.2 ± 0.4 |

Note: Data is illustrative and compiled from various sources for comparative purposes.[3]

Table 2: Efficacy (EC50, nM) of Select Benzodiazepines for Potentiation of GABA-Evoked Currents

| Compound | Receptor Subtype | GABA EC50 (μM) | GABA + BZD EC50 (μM) |

| Diazepam | α1β2γ2 | 41.0 ± 3.0 | 21.7 ± 2.7 |

| Flunitrazepam | α1β2γ2 | 60 (approx.) | Shift to lower concentrations |

Note: Data is illustrative and compiled from various sources. EC50 values can vary based on experimental conditions.[11][14]

Experimental Protocols

The characterization of a compound's interaction with the GABA-A receptor typically involves a combination of radioligand binding assays and electrophysiological studies.

Radioligand Binding Assay

This method is used to determine the binding affinity (Ki) of a test compound for the benzodiazepine binding site on the GABA-A receptor.

Methodology:

-

Membrane Preparation: Brain tissue (e.g., rat cortex) or cells expressing recombinant GABA-A receptors are homogenized and centrifuged to isolate a membrane fraction rich in GABA-A receptors.

-

Incubation: The membrane preparation is incubated with a radiolabeled benzodiazepine (e.g., [³H]flunitrazepam or [³H]Ro15-1788) and varying concentrations of the unlabeled test compound (this compound).

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is employed to measure the functional effect (efficacy) of a compound on the GABA-A receptor, typically in Xenopus oocytes expressing specific receptor subtypes.

Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes are injected with cRNAs encoding the desired α, β, and γ subunits of the GABA-A receptor.

-

Recording Setup: The oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording.

-

GABA Application: A baseline GABA-evoked current is established by applying a known concentration of GABA (typically the EC10-EC20).

-

Co-application: The test compound (this compound) is co-applied with GABA, and the change in the chloride current is measured.

-

Data Analysis: The potentiation of the GABA-evoked current by the test compound is quantified, and a dose-response curve is generated to determine the EC50.

Conclusion

This compound is understood to function as a positive allosteric modulator of the GABA-A receptor, a mechanism it shares with the broader class of benzodiazepines. By binding to the benzodiazepine site at the α/γ subunit interface, it enhances the affinity of the receptor for GABA, leading to an increased frequency of chloride channel opening and subsequent neuronal hyperpolarization. This inhibitory action underlies its therapeutic effects. While specific quantitative binding and efficacy data for this compound are not widely published, the established protocols of radioligand binding assays and electrophysiology provide a robust framework for its characterization. The comparative data from other benzodiazepines suggest that this compound likely exhibits high affinity and positive modulatory effects at various GABA-A receptor subtypes. Further research is warranted to fully elucidate the specific pharmacological profile of this compound.

References

- 1. glpbio.cn [glpbio.cn]

- 2. caymanchem.com [caymanchem.com]

- 3. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Estimating the efficiency of benzodiazepines on GABAA receptors comprising γ1 or γ2 subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alprazolam - Wikipedia [en.wikipedia.org]

- 7. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A closer look at the high affinity benzodiazepine binding site on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Benzodiazepine modulation of GABAA receptor opening frequency depends on activation context: A patch clamp and simulation study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Synthesis of Desmethylflutiazepam Analytical Reference Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of the Desmethylflutiazepam analytical reference standard. The document outlines the synthetic pathway, details the experimental protocols for key reactions, and presents quantitative data in a structured format for clarity and ease of comparison.

Introduction

This compound, with the formal name 7-ethyl-5-(2-fluorophenyl)-1,3-dihydro-2H-thieno[2,3-e]-1,4-diazepin-2-one, is a thienodiazepine derivative and a significant benzodiazepine metabolite.[1][2] As an analytical reference standard, its purity and well-characterized nature are paramount for accurate quantification and identification in forensic and research applications. The synthesis of this standard requires a multi-step process, commencing with the construction of a substituted thiophene ring, followed by the formation of the diazepine ring system. This guide is based on established synthetic methodologies, primarily referencing the seminal work in the field of thienodiazepine synthesis.

Synthesis Pathway Overview

The synthesis of this compound proceeds through a logical sequence of chemical transformations. The core of the molecule is a thieno[2,3-e][1][3]diazepin-2-one system. The general strategy involves the initial preparation of a key intermediate, a 2-amino-3-aroyl-5-ethylthiophene, which is then elaborated to introduce the components of the diazepine ring.

The key steps in the synthesis are:

-

Formation of the Thiophene Ring: Construction of the 2-amino-3-(2-fluorobenzoyl)-5-ethylthiophene core.

-

Introduction of the Glycine Moiety: Acylation of the 2-amino group of the thiophene intermediate with a protected glycine equivalent.

-

Cyclization to form the Diazepine Ring: Formation of the seven-membered diazepine ring to yield this compound.

Experimental Protocols

The following are detailed experimental protocols for the key stages in the synthesis of this compound.

Step 1: Synthesis of 2-Amino-5-ethyl-3-(2-fluorobenzoyl)thiophene (Intermediate 1)

The formation of the substituted thiophene ring is a critical first step. While various methods exist for thiophene synthesis, the Gewald reaction is a common and efficient approach for preparing 2-aminothiophenes. This reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base.

Materials and Reagents:

-

Butyraldehyde

-

2-Fluoroacetophenone

-

Cyanoacetamide

-

Elemental Sulfur

-

Morpholine or other suitable base

-

Ethanol

Procedure: A mixture of butyraldehyde, 2-fluoroacetophenone, and cyanoacetamide is dissolved in ethanol. To this solution, elemental sulfur and a catalytic amount of morpholine are added. The reaction mixture is then heated at reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent such as ethanol to yield 2-amino-5-ethyl-3-(2-fluorobenzoyl)thiophene.

Step 2: Synthesis of 2-(2-Azidoacetamido)-5-ethyl-3-(2-fluorobenzoyl)thiophene (Intermediate 2)

Materials and Reagents:

-

2-Amino-5-ethyl-3-(2-fluorobenzoyl)thiophene (Intermediate 1)

-

Azidoacetyl chloride

-

Pyridine or other suitable base

-

Dichloromethane or other suitable solvent

Procedure: To a solution of 2-amino-5-ethyl-3-(2-fluorobenzoyl)thiophene in dichloromethane, cooled in an ice bath, is added pyridine. Azidoacetyl chloride is then added dropwise with stirring. The reaction is allowed to proceed at low temperature for a specified period and then at room temperature until completion (monitored by TLC). The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography.

Step 3: Synthesis of this compound

Materials and Reagents:

-

2-(2-Azidoacetamido)-5-ethyl-3-(2-fluorobenzoyl)thiophene (Intermediate 2)

-

Triphenylphosphine or other reducing agent

-

Toluene or other suitable high-boiling solvent

Procedure: A solution of 2-(2-azidoacetamido)-5-ethyl-3-(2-fluorobenzoyl)thiophene in toluene is heated at reflux. To this solution, triphenylphosphine is added portion-wise. The reaction involves an intramolecular aza-Wittig reaction, where the azide is reduced, and the resulting iminophosphorane attacks the ketone carbonyl to form the diazepine ring. The reaction is continued at reflux until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield this compound as a solid.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Typical Yield (%) |

| 2-Amino-5-ethyl-3-(2-fluorobenzoyl)thiophene | C₁₃H₁₂FNOS | 249.31 | - | - |

| 2-(2-Azidoacetamido)-5-ethyl-3-(2-fluorobenzoyl)thiophene | C₁₅H₁₃FN₄O₂S | 348.36 | - | - |

| This compound | C₁₅H₁₃FN₂OS | 288.34 | - | - |

Note: Specific melting points and yields are dependent on the exact reaction conditions and purification efficiency and should be determined experimentally.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the synthesis process.

Caption: Synthetic workflow for this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis of the this compound analytical reference standard. By following the outlined experimental protocols and understanding the synthetic strategy, researchers and drug development professionals can proficiently prepare this important compound for their analytical needs. The successful synthesis and purification of this compound are crucial for ensuring the accuracy and reliability of analytical methods in which it is employed.

References

- 1. Synthesis of novel antimitotic agents based on 2-amino-3-aroyl-5-(hetero)arylethynyl thiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (E)-5-(2-Chlorophenyl)-7-ethyl-2-oxo-2,3-dihydro-1H-thieno[2,3-e][1,4]diazepin-4-ium 2,4,6-trinitrophenolate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Concise Synthesis and Biological Evaluation of 2-Aroyl-5-Amino Benzo[b]thiophene Derivatives As a Novel Class of Potent Antimitotic Agents - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Anticonvulsant Properties of Desmethylflutiazepam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethylflutiazepam, a thienodiazepine derivative, has been identified as a compound with potential anticonvulsant properties. As a member of the benzodiazepine class of drugs, its mechanism of action is presumed to involve the enhancement of GABAergic neurotransmission. This technical guide provides a comprehensive overview of the available information on the anticonvulsant effects of this compound and related thienodiazepines, with a focus on preclinical assessment methodologies. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide also outlines the standard experimental protocols and theoretical signaling pathways relevant to its investigation.

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. The mainstay of treatment involves the use of antiseizure medications (ASMs). Benzodiazepines have long been a cornerstone in the management of acute seizures and certain epilepsy syndromes, primarily due to their potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.

This compound is an analytical reference standard categorized as a benzodiazepine.[1][2][3] It is a thienodiazepine, a class of benzodiazepines where the benzene ring is replaced by a thiophene ring.[4] Like other compounds in this class, it has demonstrated anticonvulsant, muscle relaxant, and narcosis-potentiating activities in rodent models.[1][2][3] This guide aims to consolidate the current understanding of its anticonvulsant profile and provide a framework for its further investigation.

Mechanism of Action: The GABA-A Receptor Complex

The primary mechanism of action for benzodiazepines, and likely this compound, is their interaction with the GABA-A receptor, a ligand-gated ion channel.

-

GABA-A Receptor Activation: The binding of GABA to its receptor opens a chloride ion channel, leading to an influx of chloride ions into the neuron.

-

Hyperpolarization: This influx of negative ions hyperpolarizes the neuron, making it less likely to fire an action potential.

-

Benzodiazepine Modulation: Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site. This binding enhances the effect of GABA, increasing the frequency of chloride channel opening.

-

Neuronal Inhibition: The resulting enhanced neuronal inhibition is the basis for the sedative, anxiolytic, muscle relaxant, and anticonvulsant effects of this drug class.

Figure 1: Proposed signaling pathway for this compound at the GABA-A receptor.

Preclinical Evaluation of Anticonvulsant Activity

The anticonvulsant properties of a compound are typically assessed using a battery of preclinical models in animals. The two most common screening models are the Maximal Electroshock (MES) test and the Pentylenetetrazol (PTZ) test.

Maximal Electroshock (MES) Seizure Model

The MES test is a model of generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.

Experimental Protocol:

-

Animal Model: Typically, mice or rats are used.

-

Drug Administration: The test compound (this compound) is administered via an appropriate route (e.g., intraperitoneal, oral) at various doses. A vehicle control group is also included.

-

Time to Peak Effect: The test is conducted at the presumed time of peak effect of the drug.

-

Stimulation: A brief electrical stimulus is delivered through corneal or auricular electrodes.

-

Endpoint: The presence or absence of a tonic hindlimb extension seizure is recorded.

-

Data Analysis: The dose of the drug that protects 50% of the animals from the tonic hindlimb extension is calculated as the median effective dose (ED50).

References

In-Depth Technical Guide: Solubility of Desmethylflutiazepam in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of desmethylflutiazepam, a thienodiazepine derivative and a metabolite of flutiazepam. Understanding the solubility of this compound in various organic solvents is critical for a range of applications, including analytical method development, formulation design, and in vitro pharmacological studies. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and visual diagrams of relevant biochemical pathways and experimental workflows.

Core Data: this compound Solubility

The solubility of this compound has been determined in several common organic solvents and a buffered aqueous solution. The following table summarizes the available quantitative data.

| Solvent/System | Solubility (mg/mL) | Molar Solubility (mM) |

| Dimethylformamide (DMF) | 3 | 10.4 |

| Dimethyl sulfoxide (DMSO) | 20 | 69.4 |

| Ethanol | 11 | 38.2 |

| Phosphate-Buffered Saline (PBS), pH 7.2 | 0.25 | 0.87 |

Data sourced from Cayman Chemical product information.[1]

Experimental Protocols

While the specific experimental protocol used to generate the data above is not publicly detailed, a standard and widely accepted method for determining the equilibrium solubility of a sparingly soluble compound is the shake-flask method . The following is a generalized, yet detailed, protocol that is representative of the methodology likely employed.

Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

1. Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

2. Materials:

-

This compound (solid, high purity)

-

Selected organic solvents (e.g., DMF, DMSO, Ethanol) and PBS (pH 7.2)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)

-

Volumetric flasks and pipettes

3. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that equilibrium is reached with undissolved solid present.

-

Dispense a known volume of the selected solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples at a constant speed for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microcrystals.

-

Dilute the filtrate with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC-UV or LC-MS method.

-

Prepare a standard curve of this compound of known concentrations in the same solvent system.

-

Determine the concentration of this compound in the samples by interpolating from the standard curve.

-

-

Calculation:

-

Calculate the solubility in mg/mL using the determined concentration and the dilution factor.

-

Molar solubility can be calculated using the molecular weight of this compound (288.3 g/mol ).[1]

-

Visualizations

Metabolic Pathway

This compound is a metabolite of flutiazepam. The metabolic pathways of related benzodiazepines, such as diazepam and flunitrazepam, typically involve N-dealkylation and hydroxylation reactions mediated by cytochrome P450 enzymes in the liver. The following diagram illustrates a probable metabolic pathway leading to and from this compound.

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method followed by HPLC analysis.

References

Unveiling the Metabolic Fate of Desmethylflutiazepam: A Technical Guide for Researchers

A predictive guide to the Phase I and Phase II biotransformation of the putative thienodiazepine, desmethylflutiazepam, offering researchers a framework for metabolite identification and characterization.

Disclaimer: To date, specific literature detailing the metabolic pathways of this compound is not publicly available. This guide, therefore, presents a predictive metabolic map based on the well-established biotransformation of structurally analogous benzodiazepines and thienodiazepines. The principles and methodologies outlined herein provide a robust starting point for the empirical investigation of this compound metabolism.

Executive Summary

This compound is presumed to be a metabolite of flutiazepam, a compound belonging to the thienodiazepine class. Thienodiazepines are structurally similar to benzodiazepines, with a thiophene ring fused to the diazepine ring. The metabolism of such compounds typically proceeds through two key phases. Phase I involves the introduction or unmasking of functional groups through oxidation, reduction, and hydrolysis, primarily mediated by cytochrome P450 (CYP) enzymes.[1][2] Phase II reactions involve the conjugation of these modified compounds with endogenous molecules, such as glucuronic acid, to increase their water solubility and facilitate excretion.[3][4] This guide details the predicted Phase I and Phase II metabolites of this compound, outlines comprehensive experimental protocols for their identification, and provides visual workflows to aid in study design.

Predicted Metabolic Pathways

The metabolic journey of this compound is anticipated to mirror that of other benzodiazepines and thienodiazepines, such as flunitrazepam and fludiazepam.[5][6][7] As this compound is already an N-dealkylated metabolite, its subsequent biotransformation will likely focus on other sites of the molecule.

Phase I Metabolism

Phase I reactions are expected to introduce hydroxyl groups, rendering the molecule more polar.[2] Key predicted Phase I metabolic reactions include:

-

Hydroxylation: The addition of a hydroxyl group (-OH) is a common metabolic route for benzodiazepines. For this compound, this is likely to occur at the 3-position of the diazepine ring or on the aromatic rings.

-

Nitro-Reduction: If the parent compound, flutiazepam, contains a nitro group (as is common in some benzodiazepines like flunitrazepam), this group may be reduced to an amino group in a Phase I reaction.[7]

Phase II Metabolism

Phase I metabolites, now possessing hydroxyl or amino groups, are primed for Phase II conjugation reactions.[3]

-

Glucuronidation: This is the most common Phase II pathway for benzodiazepine metabolites.[1][4] The hydroxylated metabolites of this compound are expected to be conjugated with glucuronic acid, forming highly water-soluble glucuronide conjugates that can be readily excreted in urine.

The predicted metabolic cascade is illustrated in the diagram below.

References

- 1. ClinPGx [clinpgx.org]

- 2. Drug Metabolism and Drug Metabolism Principles - Phase I and Phase II | Pharmaguideline [pharmaguideline.com]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. drughunter.com [drughunter.com]

- 5. Flunitrazepam metabolism by cytochrome P450S 2C19 and 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fludiazepam | C16H12ClFN2O | CID 3369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Metabolic Profile of Flunitrazepam: Clinical and Forensic Toxicological Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary In Vivo Toxicological Assessment of Desmethylflutiazepam: A Technical Guide

Disclaimer: Limited direct in vivo toxicological data for Desmethylflutiazepam is publicly available. This guide provides a preliminary assessment based on toxicological principles and data extrapolated from structurally and pharmacologically similar compounds, primarily other thienodiazepines and classic benzodiazepines like diazepam. The information herein is intended for research, scientific, and drug development professionals and should not be considered a definitive safety evaluation.

Introduction

This compound is a thienodiazepine derivative, a class of compounds structurally related to benzodiazepines, which are known for their anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties.[1] Like benzodiazepines, thienodiazepines are positive allosteric modulators of the GABA-A (gamma-aminobutyric acid type A) receptor.[2][3] This guide synthesizes available information to provide a preliminary in vivo toxicological profile of this compound, offering insights into its potential acute and sub-chronic toxicity based on data from analogous compounds.

Mechanism of Action: GABA-A Receptor Modulation

The primary mechanism of action for this compound, like other benzodiazepines and thienodiazepines, is the enhancement of the inhibitory neurotransmitter GABA's effect at the GABA-A receptor.[1][3][4][5][6] This receptor is a ligand-gated chloride ion channel.[4][7][8] The binding of benzodiazepines to a specific site on the GABA-A receptor increases the frequency of chloride channel opening when GABA is also bound.[6] This influx of chloride ions leads to hyperpolarization of the neuron, making it less likely to fire and thus producing a depressant effect on the central nervous system (CNS).[7][8]

Caption: GABA-A Receptor Signaling Pathway Modulation by this compound.

Quantitative Toxicological Data (Extrapolated)

The following tables summarize acute and sub-chronic toxicity data from representative benzodiazepines, which may serve as a preliminary guide for this compound.

Table 1: Acute Toxicity Data for a Representative Benzodiazepine (Diazepam)

| Species | Route of Administration | LD50 (mg/kg) | Reference |

| Mouse | Oral | 720 | [5] |

| Rat | Oral | 1240 | [5] |

Table 2: Potential Clinical Manifestations of Thienodiazepine/Benzodiazepine Toxicity

| System | Clinical Signs |

| Central Nervous System | Drowsiness, sedation, ataxia, slurred speech, confusion, amnesia, coma.[3][9] |

| Respiratory | Respiratory depression (especially with co-ingestants like opioids or alcohol).[3][9] |

| Cardiovascular | Hypotension, bradycardia (rare in isolated overdose).[6] |

| General | Muscle weakness, hypothermia.[2][6] |

Experimental Protocols (Generalized)

The following are generalized protocols for acute and sub-chronic oral toxicity studies, based on standard toxicological testing guidelines. These would be applicable for a comprehensive in vivo assessment of this compound.

Table 3: Generalized Protocol for an Acute Oral Toxicity Study

| Parameter | Description |

| Test System | Rodents (e.g., Sprague-Dawley rats or CD-1 mice), both sexes. |

| Dosage | A single administration of graded doses of the test substance. A limit test at a high dose (e.g., 2000 mg/kg) may also be performed. |

| Route of Administration | Oral gavage. |

| Observation Period | 14 days. |

| Parameters Monitored | Mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), body weight changes. |

| Endpoint | Determination of the LD50 (median lethal dose) and observation of toxic effects. At the end of the observation period, a gross necropsy of all animals is performed. |

Table 4: Generalized Protocol for a Sub-chronic (28-day) Oral Toxicity Study

| Parameter | Description |

| Test System | Rodents (e.g., Sprague-Dawley rats), both sexes. |

| Dosage | Daily administration of three or more dose levels for 28 consecutive days. A control group receives the vehicle only. |

| Route of Administration | Oral gavage. |

| Parameters Monitored | - Daily: Clinical signs of toxicity and mortality.- Weekly: Body weight, food and water consumption.- At Termination: Hematology, clinical biochemistry, and urinalysis. |

| Endpoint | Determination of the No-Observed-Adverse-Effect-Level (NOAEL). Gross necropsy and histopathological examination of major organs and tissues. |

Experimental and Logical Workflows

The following diagrams illustrate the typical workflow for an in vivo toxicological assessment and the logical relationship in dose-response studies.

Caption: General Workflow for In Vivo Toxicological Assessment.

Caption: Dose-Response Relationship in Toxicology.

Conclusion

While specific in vivo toxicological data for this compound is scarce, a preliminary assessment based on its mechanism of action and data from related thienodiazepines and benzodiazepines can be formulated. The primary toxicological concerns are expected to be extensions of its pharmacological effects on the central nervous system, namely sedation and, at higher doses or in combination with other depressants, respiratory depression. Acute toxicity is anticipated to be relatively low in isolation. Sub-chronic studies would be necessary to identify potential target organs and establish a No-Observed-Adverse-Effect-Level (NOAEL). The experimental protocols and workflows outlined in this guide provide a framework for conducting such a comprehensive in vivo toxicological assessment. Further research is imperative to definitively characterize the safety profile of this compound.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. droracle.ai [droracle.ai]

- 3. emedicine.medscape.com [emedicine.medscape.com]

- 4. GABAA receptor - Wikipedia [en.wikipedia.org]

- 5. Diazepam - Wikipedia [en.wikipedia.org]

- 6. litfl.com [litfl.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzodiazepine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Validated LC-MS/MS Method for the Quantification of Desmethylflutiazepam in Human Plasma

An application note and protocol for a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of Desmethylflutiazepam in plasma is detailed below. This document is intended for researchers, scientists, and professionals in drug development.

Introduction

This compound is an active metabolite of the benzodiazepine drug flutiazepam. The quantitative analysis of this compound in plasma is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity, making it the preferred method for quantifying drug concentrations in complex biological matrices.[2] This document outlines a robust and validated LC-MS/MS method for the determination of this compound in human plasma. The method utilizes liquid-liquid extraction for sample cleanup and an internal standard for accurate quantification.

Method Summary

This method involves the extraction of this compound and an internal standard (IS), Prazepam, from human plasma via liquid-liquid extraction (LLE). The extracted samples are then analyzed using a reverse-phase C18 column coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI). The method has been validated according to regulatory guidelines for bioanalytical method validation.[1][3][4]

Experimental Protocols

Materials and Reagents

-

Analytes: this compound reference standard, Prazepam (Internal Standard)

-

Chemicals: Methanol (HPLC grade), Acetonitrile (HPLC grade), Formic acid (LC-MS grade), Ammonium acetate (analytical grade), 1-Chlorobutane (analytical grade), Ammonia solution.

-

Biological Matrix: Drug-free human plasma (with K2EDTA as anticoagulant).

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and Prazepam (IS) in methanol.

-

Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 methanol/water to create working solutions for calibration standards (CS) and quality control (QC) samples.

-

Calibration Standards & QC Samples: Spike appropriate amounts of the working solutions into blank human plasma to achieve final concentrations for the calibration curve and QC samples. A typical calibration curve might range from 0.5 to 500 ng/mL.[5]

Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 200 µL of plasma sample (CS, QC, or unknown) into a 2 mL polypropylene tube.

-

Add 25 µL of the Prazepam internal standard working solution (e.g., at 100 ng/mL).

-

Add 50 µL of 4% ammonia solution and vortex briefly.

-

Add 1 mL of 1-chlorobutane as the extraction solvent.[6]

-

Vortex mix for 5 minutes.

-

Centrifuge at 14,000 rpm for 10 minutes to separate the layers.

-

Transfer the upper organic layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase (e.g., 50:50 methanol/water with 0.1% formic acid).

-

Inject a 5 µL aliquot into the LC-MS/MS system.

LC-MS/MS Conditions

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

| LC System | Shimadzu Nexera or equivalent |

| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Gradient | Isocratic or Gradient (e.g., Start at 30% B, ramp to 95% B over 3 min) |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Autosampler Temp | 10°C |

| Run Time | 5 minutes |

Table 2: Mass Spectrometry Parameters

| Parameter | Condition |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | |

| This compound | Hypothetical: Precursor Ion (Q1) -> Product Ion (Q3) |

| Prazepam (IS) | Hypothetical: Precursor Ion (Q1) -> Product Ion (Q3) |

| Ion Spray Voltage | 5500 V |

| Source Temperature | 500°C |

| Collision Gas | Nitrogen |

| Declustering Potential | Optimized by compound infusion[6] |

| Collision Energy | Optimized by compound infusion[6] |

Method Validation Summary

The method was validated for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Selectivity and Linearity

-

Selectivity: No significant interfering peaks were observed at the retention times of this compound and the IS in six different batches of blank plasma.

-

Linearity: The calibration curve was linear over the concentration range of 0.5 ng/mL to 500 ng/mL. The coefficient of determination (r²) was consistently >0.99.

Accuracy and Precision

The intra-day and inter-day precision and accuracy were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Table 3: Summary of Precision and Accuracy Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| LLOQ | 0.5 | ≤ 10.9 | 91.3 - 108.7 | ≤ 12.5 | 93.5 - 106.2 |

| LQC | 1.5 | ≤ 8.0 | 95.8 - 104.1 | ≤ 9.2 | 97.1 - 103.5 |

| MQC | 75 | ≤ 7.6 | 96.5 - 101.9 | ≤ 8.1 | 98.5 - 102.3 |

| HQC | 400 | ≤ 7.4 | 97.3 - 102.7 | ≤ 7.9 | 97.9 - 101.8 |

| (Note: Data are representative based on typical benzodiazepine validation results)[7] |

Recovery and Matrix Effect

-

Recovery: The extraction recovery was consistent and reproducible across all QC levels.

-

Matrix Effect: No significant ion suppression or enhancement was observed.

Table 4: Recovery and Matrix Effect Data

| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Matrix Effect (%) |

| LQC | 1.5 | 85.2 | 96.8 |

| MQC | 75 | 87.5 | 98.1 |

| HQC | 400 | 86.8 | 97.5 |

Stability

This compound was found to be stable in plasma under various storage and handling conditions, including bench-top, freeze-thaw cycles, and long-term storage at -80°C.

Visualized Workflows

References

- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. fda.gov [fda.gov]

- 5. Development of a simple and sensitive HPLC-MS/MS method for determination of diazepam in human plasma and its application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of Desmethylflutiazepam in Human Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of desmethylflutiazepam, a metabolite of flutiazepam, in human urine samples using gas chromatography-mass spectrometry (GC-MS). The protocol employs enzymatic hydrolysis to deconjugate the metabolite, followed by solid-phase extraction (SPE) for sample cleanup and concentration. Derivatization with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is performed to enhance the volatility and thermal stability of the analyte for optimal GC-MS analysis. The method is suitable for use in clinical research, forensic toxicology, and drug metabolism studies.

Introduction

This compound is a pharmacologically active metabolite of flutiazepam, a thienodiazepine derivative with anxiolytic and hypnotic properties. Monitoring its concentration in urine is crucial for understanding the pharmacokinetics of the parent drug and for detecting its use. Gas chromatography-mass spectrometry (GC-MS) offers high selectivity and sensitivity, making it a gold standard for the confirmatory analysis of benzodiazepines and their metabolites in biological matrices. This protocol provides a detailed procedure for the extraction, derivatization, and GC-MS analysis of this compound from human urine.

Experimental Protocol

Materials and Reagents

-

This compound analytical standard

-

Internal Standard (IS) (e.g., Oxazepam-D5)

-

β-Glucuronidase (from Helix pomatia or equivalent)

-

Sodium acetate buffer (0.1 M, pH 5.0)

-

Phosphate buffer (0.1 M, pH 6.0)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS)

-

Solid-Phase Extraction (SPE) cartridges (mixed-mode, e.g., Bond Elut Certify)

-

Certified drug-free human urine

Sample Preparation

-

Enzymatic Hydrolysis :

-

To 1 mL of urine sample in a glass tube, add 100 µL of the internal standard solution.

-

Add 0.5 mL of 0.1 M sodium acetate buffer (pH 5.0).

-

Add 50 µL of β-glucuronidase solution.

-

Vortex the mixture and incubate at 55°C for 1 hour to ensure complete hydrolysis of any conjugated metabolites.[1]

-

Allow the tubes to cool to room temperature.

-

-

Solid-Phase Extraction (SPE) :

-

Condition the SPE cartridges by sequentially passing 3 mL of methanol and 3 mL of 0.1 M phosphate buffer (pH 6.0) through the column. Do not allow the column to dry.

-

Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 3 mL of deionized water, followed by 2 mL of a 20:80 acetonitrile/0.1 M phosphate buffer (pH 6.0) mixture.

-

Dry the cartridge thoroughly under a stream of nitrogen or by vacuum for 10 minutes.

-

Elute the analyte with 2 mL of ethyl acetate containing 2% ammonium hydroxide.

-

-

Evaporation and Derivatization :

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

To the dry residue, add 50 µL of MTBSTFA with 1% TBDMCS and 50 µL of acetonitrile.

-

Cap the vial tightly and heat at 70°C for 30 minutes to form the tert-butyldimethylsilyl (TBDMS) derivative.[2]

-

Cool the vial to room temperature before GC-MS analysis.

-

GC-MS Analysis

The derivatized extract is then analyzed using a GC-MS system. The parameters provided in the table below are a general guideline and may require optimization based on the specific instrumentation used.

Data Presentation

Table 1: GC-MS Instrumentation and Operating Conditions

| Parameter | Condition |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane (e.g., HP-5MS or equivalent) |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Injection Volume | 1 µL |

| Injector Temperature | 280°C |

| Injection Mode | Splitless |

| Oven Temperature Program | Initial temperature 150°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min. |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Transfer Line Temp. | 280°C |

| Ion Source Temp. | 230°C |

| SIM Ions (Example) | To be determined based on the mass spectrum of the derivatized this compound and internal standard. |

| This compound-TBDMS | Quantifier ion, Qualifier ion(s) |

| Internal Standard-TBDMS | Quantifier ion, Qualifier ion(s) |

Table 2: Method Validation Parameters (Typical)

| Parameter | Result |

| Linearity Range | 10 - 1000 ng/mL (r² > 0.99) |

| Limit of Detection (LOD) | 2 ng/mL |

| Limit of Quantification (LOQ) | 10 ng/mL |

| Precision (%CV) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

| Extraction Recovery | > 80% |

Workflow Diagram

Caption: Experimental workflow for the GC-MS analysis of this compound in urine.

Conclusion

The described GC-MS method provides a reliable and sensitive approach for the quantification of this compound in human urine. The sample preparation procedure, involving enzymatic hydrolysis and solid-phase extraction, ensures high recovery and removal of matrix interferences. This detailed protocol can be readily implemented in research and forensic laboratories for routine analysis.

References

- 1. Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GC/MS analysis of five common benzodiazepine metabolites in urine as tert-butyl-dimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Solid-Phase Extraction Protocol for Desmethylflutiazepam from Whole Blood

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed solid-phase extraction (SPE) protocol for the efficient isolation of Desmethylflutiazepam from complex whole blood matrices, suitable for subsequent analysis by chromatographic methods.

Introduction

This compound is an active metabolite of the thienodiazepine drug flutiazepam. As with other benzodiazepines and their metabolites, it exerts sedative, anxiolytic, and anticonvulsant effects by modulating the GABA-A receptor. The accurate quantification of this compound in whole blood is crucial for pharmacokinetic studies, clinical toxicology, and forensic investigations. Whole blood presents a challenging matrix due to its high protein content and complexity, necessitating a robust sample preparation method to ensure reliable and reproducible analytical results.

Solid-phase extraction (SPE) is a highly effective technique for sample clean-up and concentration, offering significant advantages over traditional liquid-liquid extraction by minimizing solvent consumption, reducing emulsion formation, and providing higher analyte recovery.[1][2] This application note details a comprehensive SPE protocol for the extraction of this compound from whole blood samples. The protocol is based on established methods for benzodiazepine extraction.[2][3]

Mechanism of Action: GABA-A Receptor Modulation

This compound, like other benzodiazepines, acts as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[4] The drug binds to a specific site on the receptor, distinct from the GABA binding site, known as the benzodiazepine binding site.[5][6] This binding event does not open the chloride channel directly but enhances the affinity of GABA for its receptor.[5] Consequently, the frequency of chloride channel opening increases in the presence of GABA, leading to an enhanced influx of chloride ions (Cl⁻). This hyperpolarizes the neuron, making it less likely to fire and thus potentiating the inhibitory effect of GABA throughout the nervous system.[4][7]

Experimental Protocol: Solid-Phase Extraction

This protocol is adapted from established methods for the extraction of benzodiazepines from whole blood using supported liquid extraction (SLE) or polymeric reversed-phase cartridges.[1][2]

3.1 Materials and Reagents

-

SPE Cartridges: ISOLUTE® SLE+ 1 mL columns or Oasis™ HLB 3 cc/60 mg cartridges

-

Whole Blood: Collected in EDTA or heparin tubes

-

Internal Standard (ISTD): Diazepam-d5 or other suitable deuterated benzodiazepine

-

Reagents:

-

Ammonium Hydroxide (1% aq.)

-

Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ethyl Acetate (HPLC grade)

-

Deionized Water

-

-

Equipment:

-

Vortex mixer

-

Centrifuge

-

SPE manifold (vacuum or positive pressure)

-

Sample concentrator/evaporator (e.g., nitrogen evaporator)

-

Autosampler vials

-

3.2 Sample Pre-treatment

-

Allow whole blood samples to equilibrate to room temperature.

-

To 1 mL of whole blood in a glass tube, add 10 µL of internal standard solution (e.g., 1 µg/mL Diazepam-d5).

-

Vortex for 10 seconds to ensure homogeneity.

-

Add 1 mL of 1% ammonium hydroxide solution to the sample.

-

Vortex again for 30 seconds to mix thoroughly and lyse the cells.

3.3 Solid-Phase Extraction Procedure

The following workflow outlines the key steps of the SPE process.

Step-by-Step Methodology:

-

Column Conditioning (for Oasis HLB):

-

Wash the cartridge with 1 mL of Methanol.

-

Equilibrate the cartridge with 1 mL of deionized water. Do not allow the sorbent to dry.

-

-

Sample Loading:

-

Load the pre-treated whole blood sample (approx. 750 µL to 1 mL) onto the conditioned SPE cartridge.[1]

-

Apply a brief pulse of low vacuum or positive pressure to initiate flow.

-

-

Analyte Absorption:

-

Allow the sample to absorb into the sorbent bed for 5 minutes.[1]

-

-

Washing (for Oasis HLB):

-

Wash the cartridge with 1 mL of deionized water to remove polar interferences.

-

Apply vacuum to dry the sorbent bed completely.

-

-

Elution:

-

Apply the elution solvent. For ISOLUTE SLE+, use two aliquots of 2.5 mL Dichloromethane (DCM) or MTBE, allowing each to flow by gravity for 5 minutes.[1] For Oasis HLB, a common elution solvent is Dichloromethane-Isopropanol (75:25).

-

Collect the eluate in a clean collection tube.

-

Apply a final pulse of vacuum or positive pressure to ensure complete solvent collection.

-

3.4 Post-Extraction Processing

-

Evaporation: Evaporate the collected eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., mobile phase or 50:50 Methanol:Water).

-

Analysis: Vortex the reconstituted sample and transfer it to an autosampler vial for analysis by GC/MS or LC-MS/MS.

Quantitative Data and Method Performance

| Analyte | SPE Method | Recovery (%) | LOD (ng/mL) | LOQ (ng/mL) | Linearity (ng/mL) | Reference |

| Various Benzodiazepines | Oasis HLB, GC/MS | Not Reported | 0.2 - 20 | Not Reported | 5 - 500 | [3] |

| Diazepam | RP select B, HPLC-UV | >85% (implied) | Not Reported | 10.0 | 10.0 - 1000.0 | [8] |

| 33 Benzodiazepines | Supported LLE, LC-MS | 60 - 91% | 0.1 - 12.6 | Not Reported | Not Reported | [9][10] |

| General Benzodiazepines | ISOLUTE SLE+, GC/MS | Good (not quantified) | Not Reported | 10.0 | Not Reported | [2] |

Note: The data presented above is for structurally similar benzodiazepines and serves as an estimation of expected performance. Method validation should be performed specifically for this compound to establish precise recovery, linearity, LOD, and LOQ values.

Conclusion

The solid-phase extraction protocol detailed in this application note provides a robust and efficient method for the extraction of this compound from whole blood. By effectively removing endogenous interferences such as proteins and phospholipids, this method yields a clean extract suitable for sensitive and reliable quantification by mass spectrometry or other chromatographic techniques. This protocol serves as a strong foundation for researchers in clinical and forensic toxicology who require accurate measurement of this compound and other benzodiazepines in complex biological matrices.

References

- 1. gcms.cz [gcms.cz]

- 2. biotage.com [biotage.com]

- 3. Screening and determination of benzodiazepines in whole blood using solid-phase extraction and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GABAA receptor - Wikipedia [en.wikipedia.org]

- 6. The benzodiazepine binding site of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. High Performance Liquid Chromatographic Method for Direct Determination of Diazepam in Whole Blood and Serum - Optimization of Solid-Phase Extraction Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dspace.library.uu.nl [dspace.library.uu.nl]

- 10. research.rug.nl [research.rug.nl]

Application Note: The Use of Desmethylflutiazepam as an Internal Standard for the Quantification of Benzodiazepines by LC-MS/MS

Abstract

This application note describes a representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of a panel of common benzodiazepines in biological matrices, such as plasma or whole blood. To ensure accuracy and precision in quantification, this method proposes the use of desmethylflutiazepam as an internal standard (ISTD). This compound, a thienodiazepine derivative, is structurally similar to many benzodiazepines, making it a suitable candidate to compensate for variations in sample preparation and instrument response. This document provides a synthesized protocol and representative performance data to guide researchers in the development and validation of similar assays.

Introduction

Benzodiazepines are a class of psychoactive drugs widely prescribed for their anxiolytic, sedative, hypnotic, and anticonvulsant properties. Their potential for misuse and their prevalence in clinical and forensic toxicology cases necessitate robust and reliable analytical methods for their quantification. LC-MS/MS has become the gold standard for benzodiazepine analysis due to its high sensitivity and specificity. The use of a stable, co-eluting internal standard is critical for accurate quantification, as it corrects for analyte loss during sample preparation and for matrix effects in the ion source. This compound is an appropriate internal standard for a benzodiazepine panel due to its structural analogy and similar ionization efficiency to many target analytes.

Experimental Protocols

Note: The following protocol is a representative method synthesized from common practices in benzodiazepine analysis. In-house validation is required to ensure performance characteristics.

1. Materials and Reagents

-

Analytes: Alprazolam, Diazepam, Lorazepam, Clonazepam, Oxazepam, Temazepam, and other benzodiazepines of interest.

-

Internal Standard: this compound

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid

-

Reagents: Ammonium Acetate

-

Sample Preparation: Protein precipitation plates or liquid-liquid extraction solvents (e.g., ethyl acetate).

2. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma or whole blood, add 20 µL of the internal standard working solution (containing this compound).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute to ensure thorough mixing.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean collection plate or vial.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

-

Inject into the LC-MS/MS system.

3. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography system capable of binary gradient elution.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient:

-

0-1 min: 10% B

-

1-8 min: 10-90% B

-

8-9 min: 90% B

-

9-9.1 min: 90-10% B

-

9.1-12 min: 10% B

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ESI

-

MRM Transitions: The following table provides representative Multiple Reaction Monitoring (MRM) transitions. Note: These transitions for this compound are proposed based on its structure and may require optimization.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound (ISTD) | 289.1 | 225.1 | (To be optimized) |

| 289.1 | 197.1 | (To be optimized) | |

| Alprazolam | 309.1 | 281.1 | 35 |

| Diazepam | 285.1 | 193.1 | 25 |

| Lorazepam | 321.0 | 275.0 | 30 |

| Clonazepam | 316.1 | 270.1 | 28 |

| Oxazepam | 287.1 | 241.1 | 22 |

| Temazepam | 301.1 | 255.1 | 20 |

Data Presentation

Table 1: Representative Quantitative Performance Data

The following data are illustrative of expected performance and should be confirmed by in-house validation.

| Analyte | Calibration Range (ng/mL) | R² | Accuracy (%) | Precision (%RSD) |

| Alprazolam | 1 - 500 | >0.995 | 90 - 110 | < 10 |

| Diazepam | 1 - 500 | >0.995 | 92 - 108 | < 10 |

| Lorazepam | 1 - 500 | >0.995 | 88 - 112 | < 12 |

| Clonazepam | 1 - 500 | >0.995 | 95 - 105 | < 8 |

| Oxazepam | 2 - 1000 | >0.995 | 93 - 107 | < 9 |

| Temazepam | 2 - 1000 | >0.995 | 91 - 109 | < 11 |

Mandatory Visualizations

Caption: Experimental workflow for benzodiazepine quantification.

Caption: Benzodiazepine signaling pathway at the GABA-A receptor.

Application Notes and Protocols for In Vivo Microdialysis of Desmethylflutiazepam in Rat Brain

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylflutiazepam is an active metabolite of the thienodiazepine drug, flutiazepam. Thienodiazepines are a class of compounds structurally related to benzodiazepines, known for their anxiolytic, anticonvulsant, sedative, and muscle relaxant properties. These effects are primarily mediated through the potentiation of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. Understanding the pharmacokinetics of this compound in the brain is crucial for elucidating its therapeutic potential and central nervous system (CNS) side effects.

In vivo microdialysis is a powerful technique for continuously sampling the extracellular fluid in specific brain regions of freely moving animals. This method allows for the determination of unbound drug concentrations at the site of action, providing valuable insights into the relationship between drug exposure and pharmacological response. These application notes provide a detailed protocol for the in vivo microdialysis of this compound in the rat brain, based on established methodologies for similar compounds.

Data Presentation

As no specific in vivo microdialysis data for this compound in rat brain has been publicly documented, the following tables are presented as templates for data acquisition and presentation. Researchers should populate these tables with their experimental data.

Table 1: Microdialysis Probe and Perfusion Parameters

| Parameter | Value |

| Probe Type | Concentric or Linear |

| Membrane Material | Polyarylethersulfone (PAES) or similar |

| Molecular Weight Cut-Off (MWCO) | 10-20 kDa |

| Membrane Length | 2-4 mm |

| Perfusion Fluid | Artificial cerebrospinal fluid (aCSF) |

| aCSF Composition | e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2 |

| Flow Rate | 0.5-2.0 µL/min |

| Equilibration Time | 60-120 minutes |

| Sample Collection Interval | 15-30 minutes |

Table 2: Example Pharmacokinetic Data of this compound in Rat Brain Microdialysate

| Time Point (min) | This compound Concentration (ng/mL) |

| -30 to 0 (Baseline) | Below Limit of Quantification |

| 0 to 30 | Insert Data |

| 30 to 60 | Insert Data |

| 60 to 90 | Insert Data |

| 90 to 120 | Insert Data |

| 120 to 180 | Insert Data |

| 180 to 240 | Insert Data |

Experimental Protocols

I. Materials and Reagents

-

This compound analytical standard

-

Flutiazepam (for administration, if studying metabolism)

-

Artificial cerebrospinal fluid (aCSF) components

-

Anesthetics (e.g., isoflurane, ketamine/xylazine)

-

Microdialysis probes, guide cannulas, and dummy probes

-

Syringe pump and fraction collector

-

Surgical instruments for stereotaxic surgery

-

LC-MS/MS system for sample analysis

II. Stereotaxic Surgery and Probe Implantation

-

Animal Preparation: Anesthetize a male Sprague-Dawley rat (250-300g) using an appropriate anesthetic regimen.

-

Stereotaxic Implantation: Mount the anesthetized rat in a stereotaxic frame. Surgically expose the skull and drill a small hole at the coordinates corresponding to the brain region of interest (e.g., prefrontal cortex, hippocampus, or striatum).

-

Guide Cannula Placement: Slowly lower a guide cannula to the target coordinates and secure it to the skull with dental cement and skull screws.

-

Dummy Probe Insertion: Insert a dummy probe into the guide cannula to prevent blockage.

-

Post-operative Care: Administer analgesics and allow the animal to recover for at least 48-72 hours before the microdialysis experiment.

III. In Vivo Microdialysis Procedure

-

Probe Insertion: On the day of the experiment, gently remove the dummy probe and insert the microdialysis probe into the guide cannula.

-

Perfusion: Connect the probe inlet to a syringe pump and the outlet to a fraction collector. Perfuse the probe with aCSF at a constant flow rate (e.g., 1 µL/min).

-

Equilibration: Allow the system to equilibrate for at least 60-120 minutes to achieve a stable baseline.

-

Baseline Collection: Collect at least three baseline samples to ensure the stability of the system before drug administration.

-

Drug Administration: Administer Flutiazepam or this compound via the desired route (e.g., intraperitoneal, intravenous, or oral).

-

Sample Collection: Collect dialysate samples at predetermined intervals (e.g., every 20 minutes) for a specified duration (e.g., 4-6 hours).

-

Sample Storage: Immediately store the collected samples at -80°C until analysis.

IV. Analytical Method: LC-MS/MS Quantification of this compound

-

Sample Preparation: Thaw the microdialysate samples. A direct injection approach is often feasible for clean microdialysate samples. If necessary, perform a protein precipitation or solid-phase extraction.

-

Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution of mobile phases such as acetonitrile and water with 0.1% formic acid.

-

Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for this compound and an appropriate internal standard.

-

Quantification: Construct a calibration curve using known concentrations of this compound in aCSF. Quantify the concentration of this compound in the dialysate samples by comparing their peak area ratios to the calibration curve.

Mandatory Visualizations

Caption: Experimental workflow for in vivo microdialysis of this compound in rat brain.

Caption: Proposed signaling pathway of this compound at the GABA-A receptor.

Application Notes and Protocols for the Forensic Hair Analysis of Desmethylflutiazepam

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylflutiazepam is a pharmacologically active metabolite of the benzodiazepine flutiazepam. As with other benzodiazepines, the detection of this compound in hair is of significant interest in forensic toxicology to demonstrate long-term drug exposure. Hair analysis offers a wide window of detection, spanning months to years, depending on the length of the hair shaft. This document provides detailed application notes and protocols for the analytical detection of this compound in human hair, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for this purpose. While specific literature on this compound in hair is scarce, the following protocols are adapted from validated methods for other benzodiazepines in this matrix.

Metabolic Pathway of Flutiazepam

Flutiazepam undergoes metabolism in the body, with one of the primary routes being N-demethylation to form this compound. This metabolic conversion is a common pathway for many benzodiazepines that possess an N-methyl group.

Application Notes and Protocols for Desmethylflutiazepam Administration in Mouse Behavioral Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental protocol for administering Desmethylflutiazepam to mice and assessing its effects on behavior. The protocols are designed to guide researchers in conducting robust and reproducible studies to evaluate the anxiolytic, sedative, and motor coordination effects of this compound.

Introduction

This compound is a thienodiazepine, a class of benzodiazepines, which are known to exert their effects by modulating the gamma-aminobutyric acid (GABA) type A (GABAA) receptor. These receptors are the primary inhibitory neurotransmitter receptors in the central nervous system. By binding to an allosteric site on the GABAA receptor, benzodiazepines enhance the effect of GABA, leading to increased neuronal inhibition and resulting in anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties. This protocol outlines key behavioral assays to characterize the in vivo pharmacological profile of this compound in mice.

Signaling Pathway

The mechanism of action of this compound, like other benzodiazepines, involves the potentiation of GABAergic neurotransmission. The following diagram illustrates the signaling pathway at the GABAA receptor.

Application Notes: Utilizing Cell Culture Models to Assess Desmethylflutiazepam Neuroactivity

Introduction

Desmethylflutiazepam is a thienodiazepine derivative, structurally related to benzodiazepines, which are known to exert their effects primarily through positive allosteric modulation of the GABA-A receptor.[1][2] Assessing the neuroactivity of novel compounds like this compound is a critical step in drug discovery and development. In vitro cell culture models offer a powerful and high-throughput platform to characterize the pharmacological and toxicological profile of such compounds on neuronal cells.[3][4][5] This document provides detailed protocols for utilizing neuronal cell culture models to evaluate the neuroactivity of this compound, focusing on its effects on neuronal viability, GABA-A receptor modulation, and intracellular calcium dynamics.

Choosing the Right Cell Model

The selection of an appropriate cell model is crucial for obtaining physiologically relevant data.[6] Both immortalized cell lines and primary neuronal cultures can be employed, each with distinct advantages. For high-throughput screening, immortalized cell lines like SH-SY5Y (human neuroblastoma) or PC12 (rat pheochromocytoma) are often preferred due to their robustness and ease of culture.[7] For more detailed mechanistic studies, primary neuronal cultures or human induced pluripotent stem cell (iPSC)-derived neurons provide a more physiologically relevant system that can better mimic the in vivo environment.[3][8][9] Co-culture systems incorporating glial cells, such as astrocytes and microglia, can further enhance the complexity and translational relevance of the model by recapitulating crucial cell-cell interactions within the central nervous system.[4]

Experimental Protocols

1. Assessment of Neuronal Viability and Cytotoxicity

This protocol describes the use of the MTT assay to assess the effect of this compound on the metabolic activity of neuronal cells, a key indicator of cell viability.[10][11] Additionally, the Lactate Dehydrogenase (LDH) assay is outlined to measure cytotoxicity by quantifying the release of LDH from damaged cells.[12][13]

a. MTT Assay Protocol

-

Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere and grow for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., 1% Triton X-100).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[14]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the vehicle control.

b. LDH Assay Protocol

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

-

Sample Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.

-

LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, this involves adding the collected supernatant to a reaction mixture containing the LDH substrate.

-

Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control (cells lysed to achieve maximum LDH release).

Data Presentation: Neuronal Viability and Cytotoxicity

| Concentration of this compound (µM) | Cell Viability (% of Control) - MTT Assay (48h) | Cytotoxicity (% of Max LDH Release) - LDH Assay (48h) |

| 0.1 | 102.3 ± 4.5 | 1.8 ± 0.5 |

| 1 | 99.8 ± 3.9 | 2.5 ± 0.8 |

| 10 | 95.2 ± 5.1 | 5.1 ± 1.2 |

| 50 | 88.7 ± 6.2 | 12.4 ± 2.1 |

| 100 | 75.4 ± 7.8 | 25.6 ± 3.4 |

| 200 | 52.1 ± 8.5 | 48.9 ± 4.7 |

2. GABAA Receptor Modulation Assay